molecular formula C11H7BrN2 B13876188 4-Amino-3-bromonaphthalene-1-carbonitrile

4-Amino-3-bromonaphthalene-1-carbonitrile

Cat. No.: B13876188
M. Wt: 247.09 g/mol
InChI Key: OXMHDVNNXIFQAY-UHFFFAOYSA-N
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Description

4-Amino-3-bromonaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 3rd position, and a nitrile group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromonaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the bromination of 4-amino-1-naphthonitrile, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromonaphthalene-1-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-3-bromonaphthalene-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromonaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromonaphthalene-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

4-amino-3-bromonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5H,14H2

InChI Key

OXMHDVNNXIFQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Br)C#N

Origin of Product

United States

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